HIV-1 Inhibitory Potency of 1E7-03 vs. Parent Compound 1H4
1E7-03 exhibited a fivefold lower IC50 for HIV-1 inhibition compared to its predecessor 1H4, demonstrating a significant improvement in antiviral potency. This was achieved through iterative optimization starting from the 1H4-PP1 complex model [1]. Additionally, in CEM T cells, 1E7-03 inhibited HIV-1 transcription with an IC50 of 4.5 µM [2].
| Evidence Dimension | HIV-1 IIIB Inhibition |
|---|---|
| Target Compound Data | IC50 = 2.5 µM |
| Comparator Or Baseline | 1H4: IC50 = 9.4 µM |
| Quantified Difference | ~3.8-fold lower IC50 (greater potency) |
| Conditions | HIV-1 IIIB replication assay in cultured cells |
Why This Matters
This ~4-fold potency advantage over the parent compound 1H4 directly quantifies the evolutionary success of the medicinal chemistry campaign, making 1E7-03 a superior chemical probe for studying PP1-mediated HIV-1 transcription inhibition.
- [1] Ammosova T, Platonov M, Ivanov A, et al. 1E7-03, a low MW compound targeting host protein phosphatase-1, inhibits HIV-1 transcription. Br J Pharmacol. 2014;171(22):5059-5075. View Source
- [2] Lin X, et al. QUANTITATIVE PHOSPHOPROTEOME ANALYSES OF PP1-TARGETING HIV-1 INHIBITOR 1E7-03. CROI Conference. 2021. Abstract. View Source
